molecular formula C10H22ClN3 B11883850 N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride

N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride

Cat. No.: B11883850
M. Wt: 219.75 g/mol
InChI Key: XZRUDVFYXGSELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride is an organic compound known for its unique chemical structure and properties This compound is typically found as a white to pale yellow solid in its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride involves multiple steps, typically requiring advanced organic synthesis techniquesThe final step involves the methylation of the nitrogen atoms and the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The final product is then purified and crystallized to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride stands out due to its unique combination of the azetidine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H22ClN3

Molecular Weight

219.75 g/mol

IUPAC Name

N-methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C10H21N3.ClH/c1-12-7-10(8-12)13(2)9-3-5-11-6-4-9;/h9-11H,3-8H2,1-2H3;1H

InChI Key

XZRUDVFYXGSELQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)N(C)C2CCNCC2.Cl

Origin of Product

United States

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